molecular formula C9H13N3 B109604 1-Pyridin-3-yl-piperazine CAS No. 67980-77-2

1-Pyridin-3-yl-piperazine

Cat. No. B109604
CAS RN: 67980-77-2
M. Wt: 163.22 g/mol
InChI Key: DNDJHEWLYGJJCY-UHFFFAOYSA-N
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Description

1-Pyridin-3-yl-piperazine is a chemical compound and a derivative of piperazine . It is an active structural component that is used as a building block to prepare various medicinally important active molecules . Some derivatives of this substance are known to act as potent and selective α 2 -adrenergic receptor antagonists .


Synthesis Analysis

The synthesis of 1-Pyridin-3-yl-piperazine and its derivatives involves various methods. For instance, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones . Another study discusses the synthesis and biological activities of pyrimidine-piperazine analogs .


Molecular Structure Analysis

The molecular structure of 1-Pyridin-3-yl-piperazine can be determined using various techniques such as X-ray diffraction and density functional theory (DFT) calculation . A study on piperazine and piperidine derivatives provides structural and molecular insights into these compounds .


Chemical Reactions Analysis

The chemical reactions involving 1-Pyridin-3-yl-piperazine are complex and can lead to the formation of various medicinally important active molecules . More research is needed to fully understand the chemical reactions of 1-Pyridin-3-yl-piperazine and its derivatives.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Pyridin-3-yl-piperazine can be determined using various techniques. For instance, the molecular weight of 1-Pyridin-3-yl-piperazine is 163.22 g/mol, and it has a topological polar surface area of 28.2 Ų .

Scientific Research Applications

Medicinal Chemistry

The piperazine moiety, which includes “1-Pyridin-3-yl-piperazine”, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . It’s mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Urease Inhibition

“1-Pyridin-3-yl-piperazine” has been used in the synthesis of derivatives that have shown significant urease inhibition . Urease is a nickel-dependent enzyme found in various life forms, catalyzing urea breakdown, concluding nitrogen metabolism by generating ammonia and carbamate . This process causes a rise in pH, supports the survival of pathogens, and can lead to infections such as gastric disorders like ulcers and cancer in humans .

Anti-tubercular Activity

Piperazine derivatives, including “1-Pyridin-3-yl-piperazine”, have been used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have shown anti-tubercular activity .

Synthesis of 4-amino-pyridyl Derivatives

“1-Pyridin-3-yl-piperazine” can be used in the synthesis of 4-amino-pyridyl derivatives for various biological applications .

Determination of Isocyanates in Air

“1-Pyridin-3-yl-piperazine” may be employed as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC .

Fluorometric Determination of Airborne Diisocyantes

“1-Pyridin-3-yl-piperazine” may be employed as a reagent for the fluorometric determination of airborne diisocyantes .

Safety and Hazards

The safety and hazards of 1-Pyridin-3-yl-piperazine are not fully known. It is recommended to handle this compound with care and use appropriate safety measures .

Future Directions

The future directions in the research of 1-Pyridin-3-yl-piperazine and its derivatives involve further studies on their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. More research is also needed to explore their potential applications in medicine and other fields .

Mechanism of Action

Target of Action

1-Pyridin-3-yl-piperazine, also known as 1-(pyridin-3-yl)piperazine, is a chemical compound that has been found to interact with several targets. Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists . It’s also suggested that some piperazine derivatives can interact with both histamine H3 and Sigma-1 receptors .

Mode of Action

The interaction of 1-Pyridin-3-yl-piperazine with its targets results in a variety of changes. For instance, when acting as an α2-adrenergic receptor antagonist, it prevents the action of neurotransmitters, thereby influencing the nervous system . When interacting with histamine H3 and Sigma-1 receptors, it can potentially influence various biological processes, including pain perception .

Biochemical Pathways

Given its potential interaction with α2-adrenergic, histamine h3, and sigma-1 receptors, it’s likely that it influences a variety of pathways related to neurotransmission and pain perception .

Pharmacokinetics

The piperazine moiety is often used in drug design due to its impact on the physicochemical properties of the final molecule, which can influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 1-Pyridin-3-yl-piperazine’s action depend on its specific targets and the context in which it is used. For instance, as an α2-adrenergic receptor antagonist, it could potentially influence neuronal activity . As a histamine H3 and Sigma-1 receptor antagonist, it could potentially have antinociceptive (pain-relieving) effects .

properties

IUPAC Name

1-pyridin-3-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-2-9(8-11-3-1)12-6-4-10-5-7-12/h1-3,8,10H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDJHEWLYGJJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331321
Record name 1-Pyridin-3-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyridin-3-yl-piperazine

CAS RN

67980-77-2
Record name 1-Pyridin-3-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-3-yl)piperazine
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Synthesis routes and methods I

Procedure details

In a 100 ml RBF, 3-bromopyridine (1.220 mL, 12.66 mmol) was taken in xylenes (20 mL). To this was added tris(dibenzylideneacetone)dipalladium(0) (0.232 g, 0.25 mmol), tri-t-butylphosphine (10%wt in Hexane) (1.281 g, 0.63 mmol) and sodium tert-butoxide (1.825 g, 18.99 mmol). Then piperazine (6.54 g, 75.95 mmol) was added to RM and the RM was then heated at 130 °C for 5 hrs. The reaction was monitored by LCMS. It did not show formation of product. The RM was discarded.
Quantity
0.019 mol
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0.02 L
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0.076 mol
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0.0127 mol
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0.000633 mol
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Synthesis routes and methods II

Procedure details

A mixture of 1.0 g (6.3 mmol) of 3-bromopyridine, 2.2 g (25 mmol) of piperazine, 16 mg of tris(dibenzylideneacetone)-dipalladium(0), 32 mg of (S)-(−)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl, 1.3 g (13.4 mmol) of sodium t-butoxide, and 50 ml of toluene was heated under reflux for 24 hours in a nitrogen atmosphere. The reaction mixture was diluted with water and extracted with chloroform. The combined organic layer was washed with a saturated sodium chloride aqueous solution and dried over anhydrous sodium sulfate. The solvent was evaporated off, and the residue was purified by silica gel column chromatography using a 9:1 mixture of chloroform and methanol as a developing solvent to give 0.27 g (29%) of the title compound.
Quantity
1 g
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reactant
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2.2 g
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reactant
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1.3 g
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reactant
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50 mL
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reactant
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16 mg
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catalyst
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32 mg
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Yield
29%

Synthesis routes and methods III

Procedure details

A 200 ml Kjeldahl flask equipped with a cooling condenser and a thermometer was charged with a solution of 22 g of piperazine in 20 ml of o-xylene, a solution of 6.72 g of 3-bromopyridine in 20 ml of o-xylene and a solution of 5.66 g of NaOBut in 20 ml of o-xylene, and further with a solution of 48 mg of palladium acetate in 15 ml of o-xylene (the ratio of palladium atom/heterocyclic aromatic halide=0.5% by mole). The flask was flushed with nitrogen for about 20 minutes while the content was stirred, and 0.2 ml of tri-tert.-butylphosphine was added. Then the mixture was heated to 120° C., and maintained at that temperature for 3 hours with stirring. After completion of the reaction, the same treatment as employed in Example 1 was conducted to give colorless oily 1-(3-pyridyl)piperazine. The yield was 86% by mole.
Quantity
22 g
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reactant
Reaction Step One
Quantity
20 mL
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solvent
Reaction Step One
Quantity
6.72 g
Type
reactant
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[Compound]
Name
heterocyclic aromatic halide
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
20 mL
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solvent
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20 mL
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solvent
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15 mL
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solvent
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Quantity
48 mg
Type
catalyst
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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